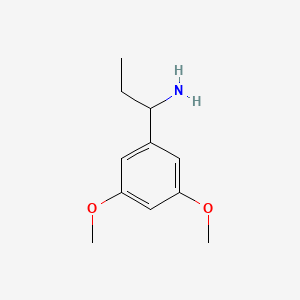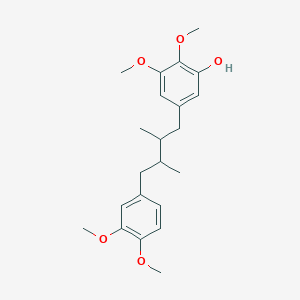![molecular formula C41H38O11 B12105326 [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)
[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is a synthetic compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is often utilized as a substrate in enzymatic assays to study the activity of various glycosidases, particularly beta-glucosidases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside typically involves multiple steps. The starting material, 4-methylumbelliferone, undergoes glycosylation with a protected glucose derivative. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the glycosylation reaction. The intermediate product is then subjected to acetylation and tritylation to protect the hydroxyl groups, resulting in the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and purification systems to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-methylumbelliferone, which is fluorescent and can be easily detected.
Deprotection: The acetyl and trityl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using beta-glucosidase in a buffered aqueous solution.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium methoxide (NaOMe) in methanol.
Major Products Formed
Hydrolysis: 4-methylumbelliferone and glucose derivatives.
Deprotection: Free hydroxyl groups on the glucose moiety.
Applications De Recherche Scientifique
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is widely used in scientific research for various applications:
Enzymatic Assays: It serves as a substrate for beta-glucosidase assays to measure enzyme activity.
Fluorescence Studies: The release of 4-methylumbelliferone upon hydrolysis allows for the detection and quantification of enzymatic reactions using fluorescence spectroscopy.
Proteomics Research: The compound is used in the study of glycosidase enzymes and their role in various biological processes
Mécanisme D'action
The mechanism of action of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the enzymatic hydrolysis reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl-beta-D-glucopyranoside: A simpler derivative used in similar enzymatic assays.
4-Methylumbelliferyl-beta-D-glucuronide: Another derivative used as a substrate for beta-glucuronidase assays
Uniqueness
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is unique due to its multiple protective groups, which make it more stable and allow for selective deprotection. This stability is advantageous in complex biochemical assays where controlled hydrolysis is required .
Propriétés
Formule moléculaire |
C41H38O11 |
|---|---|
Poids moléculaire |
706.7 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C41H38O11/c1-25-22-36(45)51-34-23-32(20-21-33(25)34)50-40-39(49-28(4)44)38(48-27(3)43)37(47-26(2)42)35(52-40)24-46-41(29-14-8-5-9-15-29,30-16-10-6-11-17-30)31-18-12-7-13-19-31/h5-23,35,37-40H,24H2,1-4H3 |
Clé InChI |
UHSAODFMAFXSFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)



![2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-](/img/structure/B12105294.png)




